molecular formula C15H12BrN3S B5773959 4-benzyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

4-benzyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5773959
M. Wt: 346.2 g/mol
InChI Key: OMEFCVCVFYRFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the family of triazole derivatives. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

Synthesis and Characterization

  • 4-Benzyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol serves as a starting material in the synthesis of various heterocyclic compounds. For example, it is used in the preparation of 1,2,4-triazole derivatives with thiosemicarbazides moiety, leading to triazole rings linked by a thiomethylene group. These syntheses involve complex chemical reactions, indicating the versatility of this compound in organic chemistry (Sarhan et al., 2008).

Antimicrobial and Antifungal Applications

  • Derivatives of 4-Benzyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial and antifungal activities. Research indicates that these derivatives can be potential pharmacological agents due to their biologically active properties (Safonov & Panasenko, 2022).

Corrosion Inhibition

  • Some derivatives of this triazole compound have been studied as inhibitors for mild steel corrosion in acidic solutions. These studies are crucial for understanding how these compounds can prevent metal degradation, a significant concern in industrial settings (Yadav et al., 2013).

Potential Drug Applications

  • The compound and its derivatives are being explored for their potential in drug development. For example, studies have investigated their use in treatments for fungal diseases on animal skin, showing the breadth of possible medical applications (Ohloblina et al., 2022).

Antianxiety Activity

  • Research on some Schiff bases of 4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiols, which are structurally related to 4-Benzyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol, shows promising antianxiety activity. This suggests potential psychiatric applications of these compounds (Wadher et al., 2015).

DNA Methylation Inhibition

  • New derivatives based on 4H-1,2,4-triazole-3-thiol, including those similar to 4-Benzyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol, have been studied for their anti-tumor activity and effect on tumor DNA methylation levels (Hovsepyan et al., 2018).

properties

IUPAC Name

4-benzyl-3-(4-bromophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3S/c16-13-8-6-12(7-9-13)14-17-18-15(20)19(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEFCVCVFYRFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-benzyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
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4-benzyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-benzyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
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Reactant of Route 6
4-benzyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

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